1-Keto Ketorolac-d5
Description
Contextualization of Ketorolac (B1673617) Metabolites
Ketorolac is a widely used analgesic known for its efficacy in managing moderate to severe pain. nih.govdrugbank.comnih.gov Like all pharmaceutical compounds, ketorolac undergoes metabolism in the body, primarily in the liver through processes of hydroxylation and conjugation. fda.govpfizermedicalinformation.comindianpediatrics.net The main metabolic products are hydroxylated and conjugated forms of the parent drug. fda.govpfizermedicalinformation.com The principal route of elimination for ketorolac and its metabolites is renal, with about 92% of a dose being excreted in the urine. pfizermedicalinformation.com This urinary excretion consists of approximately 60% unchanged ketorolac and 40% metabolites. fda.govpfizermedicalinformation.com
The major metabolite identified in plasma is p-hydroxyketorolac (B119894), which is considered pharmacologically inactive. nih.gov In addition to metabolites formed in the body, related substances and potential impurities are of significant interest during drug manufacturing and stability testing. 1-Keto Ketorolac, also known as Ketorolac EP Impurity B or Ketorolac USP Related Compound C, is recognized as an impurity of ketorolac. cymitquimica.comsynzeal.com Understanding the profile of these metabolites and impurities is crucial for ensuring the purity, stability, and quality of the final drug product. Forced degradation studies, which are conducted under stress conditions like acid, base, and heat, help identify potential degradation products, including compounds like 1-Keto Ketorolac. researchgate.net
Significance of Deuterated Chemical Standards in Bioanalytical Science
Bioanalytical science relies heavily on techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of drugs and their metabolites in biological matrices such as plasma and urine. kcasbio.comnih.gov The accuracy of these methods is critically dependent on the use of appropriate internal standards. aptochem.com An internal standard is a compound with similar chemical and physical properties to the analyte (the substance being measured), which is added in a known quantity to samples before processing. kcasbio.com
Deuterated chemical standards, where one or more hydrogen atoms in a molecule are replaced by their heavier isotope, deuterium (B1214612), are considered the "gold standard" for internal standards in mass spectrometry. kcasbio.com There are several reasons for their significance:
Co-elution and Similar Behavior : Ideally, a deuterated internal standard has the same extraction recovery, chromatographic retention time, and ionization response as the non-deuterated analyte. aptochem.com This allows it to accurately account for variations that can occur during sample preparation and analysis. kcasbio.comaptochem.com
Correction for Matrix Effects : Biological samples are complex mixtures. Other substances present in the sample "matrix" can enhance or suppress the ionization of the analyte, leading to inaccurate measurements. kcasbio.com Because a deuterated standard behaves almost identically to the analyte, it experiences the same matrix effects, allowing for reliable normalization of the signal. kcasbio.comclearsynth.com
Mass Differentiation : Despite their similar behavior, the deuterated standard is easily distinguished from the analyte by a mass spectrometer due to its higher mass. aptochem.com This mass difference must be sufficient to avoid interference from the natural isotopic distribution of the analyte. aptochem.com
Improved Method Robustness : The use of stable isotope-labeled internal standards (SIL-IS) leads to more robust and reliable bioanalytical methods, reducing assay variability and increasing data quality. kcasbio.comclearsynth.com Regulatory bodies often recommend or require the use of SIL-IS in studies submitted for drug approval. kcasbio.com
The use of deuterium is generally preferred over other stable isotopes like ¹³C or ¹⁵N due to the abundance of hydrogen in organic molecules and the relative cost-effectiveness of deuteration. aptochem.com
Overview of 1-Keto Ketorolac-d5 as a Research Compound
This compound is the deuterium-labeled analogue of 1-Keto Ketorolac. clearsynth.com It is specifically designed for use as an internal standard in research and analytical applications. Its primary function is to aid in the accurate quantification of its non-deuterated counterpart, 1-Keto Ketorolac, during the analysis of ketorolac drug substance and drug products.
As a research compound, it is not intended for human consumption but is a critical tool for analytical chemists in pharmaceutical quality control and bioanalytical laboratories. clearsynth.combioscience.co.uk It enables the development and validation of sensitive and specific analytical methods required to monitor the purity of ketorolac and to study its metabolic and degradation pathways. The deuteration involves replacing five hydrogen atoms on the benzoyl group of the molecule. clearsynth.comsynzeal.com
Below are the key chemical properties of this compound.
| Property | Value |
| Chemical Name | 5-(benzoyl-2,3,4,5,6-d5)-2,3-dihydro-1H-pyrrolizin-1-one clearsynth.com |
| Synonyms | This compound clearsynth.com |
| Molecular Formula | C₁₄H₆D₅NO₂ clearsynth.com |
| Molecular Weight | 230.27 g/mol clearsynth.com |
| Category | Stable Isotope clearsynth.com |
This table provides a summary of the key identifiers for the this compound compound.
For comparison, the properties of the parent drug, its deuterated standard, and the unlabeled impurity are provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ketorolac | C₁₅H₁₃NO₃ | 255.27 | 74103-06-3 wikipedia.org |
| Ketorolac-d5 | C₁₅H₈D₅NO₃ | 260.30 | 1215767-66-0 bioscience.co.uk |
| 1-Keto Ketorolac | C₁₄H₁₁NO₂ | 225.24 | 113502-52-6 |
| This compound | C₁₄H₆D₅NO₂ | 230.27 | 113502-52-6 (Unlabelled) clearsynth.com |
This comparative data highlights the mass shift between the unlabeled compounds and their deuterated analogues, a critical feature for their use as internal standards in mass spectrometry.
Properties
Molecular Formula |
C₁₄H₆D₅NO₂ |
|---|---|
Molecular Weight |
230.27 |
Synonyms |
5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one-d5 |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Incorporation of 1 Keto Ketorolac D5
Strategies for Deuterium (B1214612) Labeling
The primary strategy for the synthesis of 1-Keto Ketorolac-d5 involves the introduction of deuterium atoms onto the benzoyl group of a suitable precursor. This is a "late-stage" deuteration approach if applied to an advanced intermediate or a "building block" approach if a deuterated starting material is used. Given the stability of the benzoyl ring, direct hydrogen-deuterium exchange on the final 1-Keto Ketorolac (B1673617) molecule would likely require harsh conditions that could degrade the pyrrolizine core. Therefore, the most logical and efficient strategy is the synthesis of a deuterated benzoyl precursor, which is then used to construct the final molecule.
Common methods for deuterating aromatic rings, such as the benzoyl group, include:
Acid- or Metal-Catalyzed Exchange: This involves treating an aromatic compound with a deuterium source, such as deuterated water (D₂O) or deuterium gas (D₂), in the presence of a catalyst. Platinum, palladium, or rhodium catalysts are often employed to facilitate the exchange of hydrogen for deuterium atoms on the aromatic ring.
Use of Deuterated Reagents: A more direct approach involves using a fully deuterated starting material, such as benzene-d6 (B120219), to synthesize the necessary benzoyl-d5 intermediate.
The choice of strategy depends on the availability and cost of the deuterated starting materials and the desired efficiency and selectivity of the labeling. For this compound, using a pre-labeled benzoyl-d5 building block is the most common and controlled method.
Precursor Compounds and Reaction Mechanisms for Deuterated Analogues
The synthesis of this compound would logically follow a convergent pathway, where the deuterated benzoyl moiety and the pyrrolizin-1-one core are synthesized separately and then combined.
Key Precursors:
Benzoyl-d5 Chloride: This is the key deuterated building block. It can be prepared from benzene-d6 through Friedel-Crafts acylation with oxalyl chloride or by the oxidation of toluene-d8 (B116792) to benzoic acid-d5, followed by conversion to the acid chloride with thionyl chloride or a similar reagent.
2,3-dihydro-1H-pyrrolizin-1-one: This is the non-deuterated heterocyclic core. The synthesis of the pyrrolizine ring system can be achieved through various methods, often starting from pyrrole (B145914) or its derivatives.
Reaction Mechanism:
A plausible reaction mechanism for the final assembly step is a Friedel-Crafts acylation or a similar electrophilic substitution reaction. The pyrrolizine ring system is electron-rich and susceptible to acylation at the 5-position.
The proposed synthetic step is as follows: 2,3-dihydro-1H-pyrrolizin-1-one reacts with benzoyl-d5 chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the benzoyl-d5 chloride, increasing its electrophilicity. The pyrrolizine ring then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent loss of a proton and the Lewis acid catalyst yields the final product, this compound.
An alternative approach for the synthesis of the parent compound, ketorolac, involves the Vilsmeier-Haack aroylation of pyrroles. google.com A similar strategy could be employed for this compound, using a deuterated benzoylating agent.
Optimization of Deuteration Efficiency and Site-Selectivity
Optimizing the deuteration process is crucial to ensure high isotopic purity and minimize the presence of partially deuterated or non-deuterated species.
Factors influencing deuteration efficiency:
Choice of Deuterium Source: Deuterated water (D₂O) is a common and relatively inexpensive deuterium source. beilstein-journals.org Deuterium gas (D₂) can also be used, often in conjunction with a metal catalyst.
Catalyst System: The choice of catalyst is critical for achieving high deuterium incorporation. Palladium on carbon (Pd/C) is a widely used catalyst for H-D exchange reactions. mdpi.com
Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled to maximize deuterium exchange while minimizing side reactions or degradation of the substrate.
Site-Selectivity:
In the case of this compound, the desired site-selectivity is achieved by using a pre-deuterated benzoyl-d5 building block. This approach inherently directs the deuterium atoms to the desired positions on the benzoyl ring, avoiding unwanted deuteration on the pyrrolizine core. If a direct exchange method were to be used on an advanced intermediate, achieving high selectivity for the benzoyl ring over the pyrrolizine ring would be challenging.
Table 1: General Methods for Deuteration of Aromatic Rings
| Method | Deuterium Source | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Catalytic H-D Exchange | D₂O, D₂ gas | Pd/C, PtO₂, Rh/C | Elevated temperature and pressure | Cost-effective for large scale | Can lead to a mixture of isotopologues, potential for over-reduction |
| Acid-Catalyzed Exchange | D₂SO₄, DCl | Strong deuterated acid | Harsh conditions | Can be effective for certain substrates | Limited functional group tolerance, risk of degradation |
| Use of Deuterated Building Blocks | Benzene-d6, Toluene-d8 | Standard organic reagents | Varies with synthesis | High site-selectivity and isotopic purity | Can be more expensive due to the cost of the starting material |
Purification and Isolation Methodologies for Isotope-Labeled Products
The purification of this compound is essential to remove any unreacted starting materials, non-deuterated or partially deuterated impurities, and other side products. Standard chromatographic techniques are typically employed for the purification of isotope-labeled compounds.
Common Purification Techniques:
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating compounds with high resolution. Reversed-phase HPLC, using a C18 column and a mobile phase of acetonitrile (B52724) and water, is a common method for purifying compounds of this polarity.
Flash Column Chromatography: For larger scale purification, flash chromatography on silica (B1680970) gel can be used. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be effective.
Crystallization: If the final product is a solid, crystallization can be an effective final purification step to obtain a highly pure material.
The purity of the final product is typically assessed by HPLC, and the isotopic enrichment is confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy . Mass spectrometry will show a molecular ion peak corresponding to the mass of the d5-labeled compound, while ¹H NMR will show the absence of signals corresponding to the protons on the benzoyl ring.
Table 2: Analytical Techniques for Characterization of this compound
| Technique | Purpose | Expected Outcome for this compound |
| High-Performance Liquid Chromatography (HPLC) | Assess chemical purity | A single major peak indicating a pure compound. |
| Mass Spectrometry (MS) | Confirm molecular weight and isotopic enrichment | Molecular ion peak at m/z 230.27, confirming the incorporation of five deuterium atoms. |
| ¹H Nuclear Magnetic Resonance (NMR) | Confirm structure and site of deuteration | Absence of signals in the aromatic region corresponding to the benzoyl protons. Presence of signals for the pyrrolizine core protons. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Confirm carbon skeleton | Signals consistent with the carbon framework of the molecule. C-D couplings may be observed. |
Advanced Analytical Methodologies for 1 Keto Ketorolac D5
Spectroscopic Characterization Techniques for Deuterated Compounds
Spectroscopic methods are fundamental for confirming the identity, purity, and structural integrity of deuterated compounds like 1-Keto Ketorolac-d5. These techniques verify the successful incorporation of deuterium (B1214612) and confirm its specific location within the molecule.
Mass spectrometry is a primary tool for the analysis of deuterated compounds, leveraging the mass difference between hydrogen (¹H) and its heavy isotope deuterium (²H or D). resolvemass.ca In this compound, the five deuterium atoms increase the molecular weight by approximately 5 Daltons compared to the unlabeled 1-Keto Ketorolac (B1673617). This mass shift creates a distinct isotopic signature that is easily resolved by MS, allowing the deuterated standard to be unambiguously distinguished from the analyte. musechem.com
This unique signature is essential for its role as an internal standard in quantitative mass spectrometry. acs.orgresolvemass.ca When added to a sample, this compound co-elutes with the native analyte but is detected at a different mass-to-charge (m/z) ratio, enabling precise quantification while compensating for variations in sample preparation and instrument response. musechem.comwalshmedicalmedia.com High-resolution mass spectrometry (ESI-HRMS) can be employed for rapid and highly sensitive characterization of the isotopic purity of deuterated compounds. researchgate.net
Table 1: Mass Spectrometric Properties of 1-Keto Ketorolac and its d5-Labeled Analog
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristic |
| 1-Keto Ketorolac | C₁₅H₁₁NO₂ | ~237.26 | Analyte |
| This compound | C₁₅H₆D₅NO₂ | ~242.29 | Internal Standard, +5 Da Mass Shift |
Note: The molecular formula for 1-Keto Ketorolac is inferred from its structure as an impurity of Ketorolac. The d5 variant formula assumes deuterium labeling on the benzoyl ring.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the exact position of deuterium atoms within a molecule. The analysis typically involves a combination of Proton (¹H) NMR and Deuterium (²H) NMR.
In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or significantly decrease in intensity. utwente.nlresearchgate.net For this compound, where the deuterium labeling is on the benzoyl ring, the aromatic proton signals would be absent, confirming successful substitution. caymanchem.com
Conversely, Deuterium NMR (²H NMR) specifically detects deuterium nuclei. wikipedia.org A ²H NMR spectrum of this compound would show signals only at the chemical shifts corresponding to the deuterated positions on the benzoyl ring, providing direct evidence and confirmation of the labeling site. utwente.nl While ²H NMR has a chemical shift range similar to ¹H NMR, the resolution is often lower. wikipedia.org Advanced techniques, such as two-dimensional NMR shift correlation, can also be used to define the position and extent of deuterium labeling with high precision. cdnsciencepub.com
Mass Spectrometry (MS) Applications for Isotopic Signature
Chromatographic Separation Techniques
Chromatographic methods are essential for separating 1-Keto Ketorolac from the parent drug, other related impurities, and endogenous components in a sample matrix before detection. The use of this compound as an internal standard is a common practice in these methods.
LC-MS/MS is the gold standard for quantifying low-level analytes in complex matrices like plasma, making it highly suitable for studies involving 1-Keto Ketorolac. nih.gov The development of a robust LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection.
Ketorolac-d5 is frequently used as an internal standard in LC-MS/MS methods for the quantification of Ketorolac. walshmedicalmedia.comnih.gov A similar strategy is applied for 1-Keto Ketorolac, using this compound. Method development typically includes selecting a reversed-phase column (e.g., C18) and a mobile phase, often a mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate (B1220265), to achieve efficient separation. nih.gov
Detection is performed using tandem mass spectrometry (MS/MS), usually in Multiple Reaction Monitoring (MRM) mode. walshmedicalmedia.com This involves selecting a specific precursor ion for the analyte and its deuterated standard, fragmenting them, and monitoring a specific product ion for each. This highly selective process minimizes interferences and enhances sensitivity. For instance, in the analysis of Ketorolac and Ketorolac-d5, the monitored transitions were m/z 256.4 > 104.9 and m/z 261.4 > 110.0, respectively. walshmedicalmedia.com A similar approach would be established for 1-Keto Ketorolac and its d5 analog.
Table 2: Typical Parameters for LC-MS/MS Method Development
| Parameter | Typical Setting | Purpose |
| Chromatography | ||
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | Separation of analyte from matrix components. researchgate.net |
| Mobile Phase | Acetonitrile and Water with Ammonium Acetate (B1210297)/Formate | Elution of the analyte from the column. nih.gov |
| Flow Rate | 0.2 - 0.5 mL/min | Controls retention time and separation efficiency. |
| Injection Volume | 5 - 10 µL | Amount of sample introduced into the system. |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | Generates ions from the eluted analyte. researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. walshmedicalmedia.com |
| Internal Standard | This compound | Corrects for variability in sample processing and instrument response. nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of drugs and their metabolites. google.com For non-volatile or polar compounds like 1-Keto Ketorolac, a chemical derivatization step is often required to increase their volatility and thermal stability, making them suitable for GC analysis. globalresearchonline.netmoravian.edu
In a typical GC-MS method, a deuterated internal standard like this compound is added to the sample before extraction and derivatization. moravian.edu This allows it to compensate for any analyte loss during these extensive sample preparation steps. The separation is performed on a capillary column (e.g., DB-1), and the MS is operated in Selected Ion Monitoring (SIM) mode, where only specific ions for the analyte and the internal standard are monitored, providing high sensitivity and specificity. google.comosti.gov
Table 3: Typical Parameters for GC-MS Method Development
| Parameter | Typical Setting | Purpose |
| Sample Preparation | ||
| Derivatization | Silylation (e.g., with BSA) or other methods | Increases volatility and thermal stability of the analyte. osti.gov |
| Gas Chromatography | ||
| Column | Capillary Column (e.g., DB-1, 15 m x 0.25 mm) | Separates the derivatized analyte from other components. google.com |
| Carrier Gas | Helium | Transports the sample through the column. google.com |
| Oven Program | Temperature ramp (e.g., 150°C to 280°C) | Controls the elution of compounds based on boiling point. |
| Mass Spectrometry | ||
| Ionization | Electron Ionization (EI) | Fragments the analyte to produce a characteristic mass spectrum. |
| Detection Mode | Selected Ion Monitoring (SIM) | Monitors specific fragment ions for quantification. osti.gov |
| Internal Standard | This compound (derivatized) | Ensures accurate quantification. google.com |
Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of high-performance liquid chromatography (HPLC). globalresearchonline.net It is particularly well-suited for the analysis of complex mixtures, such as a drug substance and its related impurities. nih.govresearchgate.net
A CEC method has been successfully developed and validated for the simultaneous assay of Ketorolac and its known related impurities, including the 1-keto analog (1-Keto Ketorolac). nih.gov The technique utilizes a packed capillary column and an electrically driven mobile phase. globalresearchonline.net This approach provides excellent resolution of all compounds, including closely related impurities, in a short analysis time, making it suitable for pharmaceutical quality control. nih.govresearchgate.net
Table 4: Optimized Conditions for CEC Analysis of Ketorolac and Related Impurities
| Parameter | Condition | Reference |
| Capillary | 100 µm i.d. packed with RP-18 silica (B1680970) particles | nih.govresearchgate.net |
| Mobile Phase | 50 mM ammonium formate buffer (pH 3.5)-water-acetonitrile (10:20:70, v/v/v) | nih.gov |
| Applied Voltage | 30 kV | nih.govresearchgate.net |
| Temperature | 20 °C | nih.gov |
| Detection | UV at 323 nm | nih.gov |
| Analysis Time | < 9 minutes | nih.gov |
This validated CEC method demonstrates baseline resolution for Ketorolac and its key impurities, including the 1-keto analog, showcasing the technique's power in analyzing related compounds. nih.gov
Gas Chromatography Coupled with Mass Spectrometry (GC-MS) Method Development
Bioanalytical Method Validation Parameters for this compound
The validation of bioanalytical methods for this compound is a critical process that establishes the performance characteristics of the analytical procedure. This process ensures that the method is reliable, reproducible, and suitable for its intended purpose. Key parameters that are evaluated during validation include linearity, accuracy, precision, sensitivity, selectivity, matrix effects, robustness, and stability. These parameters are assessed according to guidelines from regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). puxdesign.cz
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. For this compound, linearity is typically established by analyzing a series of calibration standards prepared in a surrogate matrix, such as human plasma. nih.gov A calibration curve is constructed by plotting the response (e.g., peak area ratio of the analyte to the internal standard) versus the nominal concentration of the analyte.
In a study validating a method for Ketorolac, where Ketorolac-d5 was used as the internal standard, a nine-point calibration curve in plasma was established over a concentration range of 2.5 ng/mL to 5000 ng/mL. nih.gov The curve demonstrated excellent linearity with a correlation coefficient (R²) greater than 0.99, indicating a strong relationship between the concentration and the response signal. nih.gov Another study reported linearity for Ketorolac in the range of 10.0 to 125.0 ng/mL with a regression coefficient of 0.999. nih.gov For a UPLC method, linearity was observed in the range of 0.5-10 μg/mL with a coefficient of determination (r²) of 0.9999. unpad.ac.id The acceptance criterion for linearity is typically a correlation coefficient (R²) of 0.99 or greater.
Table 1: Representative Linearity Data for Ketorolac Analogs
| Concentration Range | Correlation Coefficient (R²) | Analytical Technique | Reference |
|---|---|---|---|
| 2.5 - 5000 ng/mL | > 0.99 | LC-MS/MS | nih.gov |
| 10.0 - 125.0 ng/mL | 0.999 | HPLC-PDA | nih.gov |
| 7 - 13 µg/mL | 0.999 | UV Spectrophotometry | ijbpas.com |
| 0.5 - 10 µg/mL | 0.9999 | UPLC | unpad.ac.id |
Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. Precision describes the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Both intra-day and inter-day accuracy and precision are evaluated.
For a validated method for Ketorolac, the inter-day accuracy of quality control (QC) standards in aqueous humor was within ±15%, and the precision, expressed as the coefficient of variation (%CV), ranged from 1.4% to 15.7%. nih.gov In vitreous humor, the inter-day accuracy was also within ±15%, with a precision (%CV) ranging from 0.8% to 12.4%. nih.gov These values fall within the generally accepted limits of ±15% for accuracy and ≤15% for precision (or ±20% and ≤20% at the lower limit of quantification). nih.gov
Table 2: Accuracy and Precision Data for Ketorolac in Ocular Fluids
| Matrix | QC Level | Inter-day Accuracy (%) | Inter-day Precision (%CV) | Reference |
|---|---|---|---|---|
| Aqueous Humor | LLOQ | Within ±20% | 15.7% | nih.gov |
| Aqueous Humor | QC Low, Mid, High | Within ±15% | 1.4% - 15.7% | nih.gov |
| Vitreous Humor | QC Low, Mid, High | Within ±15% | 0.8% - 12.4% | nih.gov |
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
In a bioanalytical method for Ketorolac, the lower limit of quantification (LLOQ) was determined to be 2.5 ng/mL in plasma. nih.gov Another HPLC method reported an LOD and LOQ of 0.0024 mg/mL and 0.0074 mg/mL, respectively. semanticscholar.org A UV spectrophotometric method established an LOD of 0.011 µg/mL and an LOQ of 0.035 µg/mL. ijbpas.com The sensitivity of the method is crucial for studies where low concentrations of the analyte are expected.
Matrix effects are the alteration of ionization efficiency by the presence of co-eluting substances in the sample matrix. longdom.org These effects, which can lead to ion suppression or enhancement, are a significant concern in LC-MS/MS-based bioanalysis as they can adversely affect the accuracy and reproducibility of the method. longdom.orgnih.gov The matrix effect is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
The use of a stable isotope-labeled internal standard, such as this compound for the analysis of 1-Keto Ketorolac, is a common strategy to compensate for matrix effects, as the internal standard is expected to be affected similarly to the analyte. nih.gov A study validating a method for Ketorolac Tromethamine followed ANVISA requirements, which included the evaluation of matrix effect. walshmedicalmedia.com It is recommended to investigate matrix effects using at least six different sources of the biological matrix, including potentially problematic samples like hemolyzed or hyperlipidemic plasma. puxdesign.cz
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc.
For a liquid chromatographic method for Ketorolac Tromethamine, robustness was evaluated by making small, deliberate changes to the mobile phase composition and flow rate. semanticscholar.org The insignificant differences in peak areas and retention times indicated the robustness of the method. semanticscholar.org
The stability of the analyte in the biological matrix under different storage and processing conditions is a critical parameter to be evaluated. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.
In a validation study for Ketorolac, the analyte was found to be stable under bench-top, freeze-thaw, long-term storage, and autosampler conditions, with recovery greater than 80%. nih.gov Another study confirmed the stability of Ketorolac in plasma after three freeze-thaw cycles and for 30 days of long-term storage at -70 °C. nih.gov These assessments ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis.
Table 3: Stability of Ketorolac in Human Plasma
| Stability Condition | Duration | Temperature | Finding | Reference |
|---|---|---|---|---|
| Freeze-Thaw | 3 cycles | -70°C to Room Temp. | Stable | nih.gov |
| Long-Term | 30 days | -70°C | Stable (96.82% average stability) | nih.gov |
| Bench-Top, Freeze-Thaw, Long-Term, Autosampler | Not specified | Not specified | >80% recovery | nih.gov |
Application of 1 Keto Ketorolac D5 As an Internal Standard
Role in Quantitative Bioanalysis of Ketorolac (B1673617) and its Metabolites
Quantitative bioanalysis is essential for determining the concentration of drugs and their metabolites in biological fluids such as blood, plasma, and urine. pfizermedicalinformation.com The process, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies on an internal standard to ensure accuracy. researchgate.netresearchgate.net
When analyzing Ketorolac and its metabolites—which include hydroxylated forms, glucuronide conjugates, and the 1-keto analog—a stable isotope-labeled internal standard is added to the biological sample at a known concentration at the beginning of the sample preparation process. nih.govnih.govnih.gov For instance, in a method to quantify Ketorolac in human plasma, Ketorolac-d5 is added to the plasma sample before proteins are precipitated and the sample is extracted. walshmedicalmedia.comnih.gov
The internal standard co-elutes with the analyte during chromatography and is detected by the mass spectrometer. Because the deuterated standard has a slightly higher mass (due to the five deuterium (B1214612) atoms) than the native analyte, the instrument can distinguish between them. walshmedicalmedia.com Any loss of the analyte during the complex extraction and processing steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, an accurate quantification can be achieved, correcting for any procedural variations. researchgate.netresearchgate.net This is crucial when analyzing the 1-keto metabolite to understand its formation and clearance.
A study identified twelve metabolites of Ketorolac in rat urine, plasma, and feces, primarily hydroxylated and glucuronide forms. nih.gov Accurately quantifying these, alongside impurities like the 1-keto analog, is vital for a complete pharmacokinetic profile.
Minimization of Analytical Variability via Isotopic Dilution
The technique of isotopic dilution mass spectrometry is the cornerstone of high-precision quantitative analysis. researchgate.netacs.org It is considered the most robust method for correcting for matrix effects, which are a major source of analytical variability. acs.org Matrix effects occur when other components in the biological sample (like salts, lipids, or proteins) interfere with the ionization of the analyte in the mass spectrometer's source, leading to either suppression or enhancement of its signal and, consequently, an inaccurate measurement.
By using a stable isotope-labeled internal standard such as 1-Keto Ketorolac-d5, this variability is effectively canceled out. The physical and chemical properties of the deuterated standard are nearly identical to the analyte. Therefore, it experiences the same matrix effects and losses during sample handling. researchgate.netacs.org The ratio of the analyte to the internal standard remains constant regardless of these variations.
This principle was demonstrated in a comparative study for Ketorolac analysis, which found that a stable-isotope analog provided superior accuracy for the analysis of Ketorolac in plasma samples compared to a non-isotopic chemical analog. The use of an isotopic standard ensures that the results are reliable and reproducible, which is a fundamental requirement for clinical and preclinical studies.
Specific Applications in Pre-Clinical Drug Metabolism Studies (Methodological Focus)
Pre-clinical studies in animal models are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new drug. Ketorolac's metabolism has been studied in animals like rats, with findings showing that its metabolic pathways are similar to those in humans. nih.gov These studies involve identifying and quantifying not only the parent drug but also its various metabolites, including potential degradants like the 1-keto form.
Methodological Approach: In a typical pre-clinical drug metabolism study for Ketorolac, animals are administered the drug. At various time points, biological samples (blood, urine, feces) are collected. To analyze these samples for the 1-keto metabolite, this compound would be used as the internal standard.
Sample Preparation: A known amount of the this compound internal standard is added to each collected sample. The samples then undergo extraction (e.g., protein precipitation followed by solid-phase extraction) to isolate the analytes from the complex biological matrix. nih.gov
LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The liquid chromatography step separates the 1-keto metabolite from other compounds. The tandem mass spectrometer detects and quantifies both the 1-keto metabolite and the this compound internal standard based on their specific mass-to-charge (m/z) transitions.
Data Analysis: By plotting the concentration of the 1-keto metabolite over time, key pharmacokinetic parameters can be determined.
The FDA has evaluated the toxicity of the 1-keto degradant, highlighting the regulatory importance of accurately monitoring such compounds. fda.govfda.gov A robust analytical method using a dedicated deuterated internal standard is essential for such evaluations.
Integration into Bioequivalence Study Design (Methodological Focus)
Bioequivalence (BE) studies are required to demonstrate that a generic drug formulation performs in the same manner as the brand-name drug. researchgate.net These studies rely on the accurate measurement of drug concentrations in the plasma or blood of healthy volunteers over time to compare pharmacokinetic parameters like Cmax (maximum concentration) and AUC (area under the curve). walshmedicalmedia.comnih.gov
Methodological Approach: The use of a stable isotope-labeled internal standard is standard practice in BE studies to ensure the integrity of the analytical data. walshmedicalmedia.comresearchgate.net
Study Design: A typical BE study for a Ketorolac formulation is a randomized, two-period, crossover study. walshmedicalmedia.comnih.gov A group of healthy volunteers receives either the test formulation or the reference formulation. After a washout period, they receive the other formulation.
Sample Collection & Analysis: Blood samples are collected at specific time intervals after drug administration. walshmedicalmedia.comnih.gov For the analysis of these samples, Ketorolac-d5 is added as the internal standard to every sample, including calibration standards and quality control samples. researchgate.netnih.gov
Pharmacokinetic & Statistical Analysis: Plasma concentrations of Ketorolac are determined using a validated LC-MS/MS method. The key pharmacokinetic parameters (AUC and Cmax) are calculated for both formulations. Statistical analysis is then performed to determine if the 90% confidence intervals for the ratio of the test and reference product's parameters fall within the regulatory acceptance range (typically 80-125%). walshmedicalmedia.comfda.gov
The successful outcome of a bioequivalence study, which concluded that two sublingual Ketorolac tablet formulations were interchangeable, was underpinned by a validated bioanalytical method using Ketorolac-d5 as the internal standard. walshmedicalmedia.com This demonstrates the pivotal role of such standards in the drug approval process.
Data Tables
Table 1: Physicochemical Properties of the Internal Standard (Ketorolac-d5) This table is based on data for Ketorolac-d5, which serves as a proxy for the properties of this compound.
| Property | Value |
| IUPAC Name | 5-(benzoyl-2,3,4,5,6-d5)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
| Molecular Formula | C₁₅H₈D₅NO₃ |
| Purity | ≥99% deuterated forms (d1-d5) |
| Formulation | Solid |
Data sourced from publicly available information.
Table 2: Example of Bioanalytical Method Validation Parameters for Ketorolac using Ketorolac-d5 Internal Standard
| Parameter | Finding |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Matrix | Human Plasma |
| Internal Standard | Ketorolac-d5 |
| Concentration Range | 2.5 ng/mL to 5000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 2.5 ng/mL |
| Accuracy at LLOQ | Within ± 20% |
| Accuracy (Other concentrations) | Within ± 15% |
| Correlation Coefficient (R²) | > 0.99 |
This table summarizes findings from a study validating a method for quantifying Ketorolac in plasma. nih.gov
Metabolic Fate and Biotransformation Pathways of 1 Keto Ketorolac
Primary Metabolic Routes Leading to 1-Keto Ketorolac (B1673617) Formation
The metabolism of the parent compound, Ketorolac, is extensive and primarily occurs in the liver through two main pathways: hydroxylation and glucuronic acid conjugation. drugbank.comnih.govfda.gov The principal metabolite formed via oxidation is para-hydroxyketorolac, a product of aromatic hydroxylation of the phenyl group. medcentral.comnih.gov This metabolite possesses substantially less pharmacological activity than the parent drug. medcentral.com
The formation of 1-Keto Ketorolac, chemically known as 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one, suggests an oxidation process at the pyrrolizine ring of the Ketorolac molecule. However, it is more commonly identified as a process-related impurity or a degradation product rather than a primary metabolite. fda.gov An FDA document refers to it as a "degradant," indicating it may form through non-enzymatic chemical transformation rather than a specific metabolic route. fda.gov
The primary documented metabolic pathways for Ketorolac are summarized below:
| Pathway | Description | Resulting Metabolite |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic benzoyl ring. This is a Phase I metabolic reaction. drugbank.comfda.gov | p-hydroxyketorolac (B119894) medcentral.com |
| Conjugation | Covalent addition of glucuronic acid to the carboxylic acid group of Ketorolac. This is a Phase II metabolic reaction that increases water solubility for excretion. drugbank.comnih.gov | Ketorolac glucuronide umich.edu |
Approximately 92% of a Ketorolac dose is excreted renally, with about 60% as unchanged drug and 40% as metabolites. fda.govdrugs.com A smaller portion, around 6%, is eliminated in the feces. fda.govdrugs.com
Enzymatic Systems Involved in Ketorolac Metabolism to 1-Keto Ketorolac
The biotransformation of Ketorolac is mediated by specific enzyme systems in the liver.
Phase I Metabolism (Oxidation) : The hydroxylation of Ketorolac to p-hydroxyketorolac is primarily catalyzed by the Cytochrome P450 family of enzymes. Specifically, CYP2C8 and CYP2C9 have been identified as the key enzymes involved in this oxidative pathway. drugbank.comnih.gov
Phase II Metabolism (Conjugation) : The conjugation of Ketorolac with glucuronic acid is carried out by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7. drugbank.comnih.gov
If 1-Keto Ketorolac were formed metabolically, it would likely involve these same Cytochrome P450 enzymes responsible for oxidative metabolism. However, its classification as a degradant suggests its formation may not be enzyme-dependent. fda.gov
| Enzyme Family | Specific Enzyme | Metabolic Role | Reference |
| Cytochrome P450 (CYP) | CYP2C8, CYP2C9 | Catalyze the hydroxylation of Ketorolac to p-hydroxyketorolac. | drugbank.comnih.gov |
| UDP-glucuronosyltransferase (UGT) | UGT2B7 | Catalyzes the glucuronidation of Ketorolac. | drugbank.comnih.gov |
Intermediates and Secondary Metabolites Associated with 1-Keto Ketorolac
The primary and secondary metabolites of Ketorolac are well-characterized. The main product is p-hydroxyketorolac, which is pharmacologically much less active than Ketorolac itself. medcentral.com Following hydroxylation, both the parent drug and its hydroxylated metabolite can undergo glucuronidation to form more polar, water-soluble conjugates that are readily excreted in the urine. fda.govdrugs.com
The compound 1-Keto Ketorolac-d5 is a stable isotope-labeled version of 1-Keto Ketorolac. pharmaffiliates.comclearsynth.com Such deuterated compounds are invaluable tools in metabolic research. They are used as internal standards in quantitative bioanalysis and to investigate metabolic pathways without altering the fundamental chemical properties of the molecule. The heavier mass of deuterium (B1214612) allows for easy differentiation and tracking by mass spectrometry.
While 1-Keto Ketorolac is a known impurity, its presence alongside Ketorolac means that any subsequent metabolic processes could potentially act on it as well, although no specific metabolites of 1-Keto Ketorolac have been documented.
Comparative Metabolism with Parent Compound and Other Analogs
The metabolism of this compound is expected to follow the same pathways as its non-deuterated counterpart, albeit potentially at a different rate. The substitution of hydrogen with deuterium creates a stronger chemical bond (the kinetic isotope effect). Since the deuterium atoms in this compound are on the benzoyl ring, any metabolic process involving the breaking of a C-D bond on this ring, such as hydroxylation, would be slower compared to the C-H bond cleavage in the non-deuterated compound. clearsynth.com
Ketorolac is administered as a racemic mixture of S-(-)- and R-(+)-enantiomers, with the S-enantiomer being responsible for the analgesic activity. drugs.com The clearance of the active S-enantiomer is approximately twice as fast as that of the R-enantiomer. fda.govdrugs.com This stereoselectivity is also seen in its metabolism, with the S-enantiomer showing a higher rate of glucuronidation. umich.edu
When compared to other NSAIDs, Ketorolac's metabolic profile shows distinct features. For instance, a comparative study with nepafenac (B1678188) and diclofenac (B195802) noted differences in their ability to penetrate corneal tissue, which was attributed to differences in lipophilicity rather than just their metabolic pathways. arvojournals.org Animal studies have shown that the metabolism and kinetics of Ketorolac in mice and monkeys are the most similar to those in humans, making them suitable models for preclinical research. nih.gov
Theoretical Underpinnings of Deuterium Isotope Effects in Chemical and Biological Systems
Kinetic Isotope Effects and their Relevance in Metabolism Studies
The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. portico.org In the context of drug metabolism, this effect is particularly relevant for reactions involving the cleavage of a carbon-hydrogen (C-H) bond, which is often a rate-limiting step. nih.gov
Deuterium (B1214612) is twice as heavy as protium (B1232500) (the common isotope of hydrogen), leading to a lower vibrational frequency and a stronger carbon-deuterium (C-D) bond compared to a C-H bond. portico.orginformaticsjournals.co.in Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of metabolism for a deuterated drug compared to its non-deuterated counterpart. portico.orgwikipedia.org This is known as a primary KIE and is observed when the bond to the isotopically substituted atom is broken during the rate-determining step of the reaction. portico.org
This principle is widely exploited in drug development to enhance the metabolic stability of drug candidates. nih.govinformaticsjournals.co.in By strategically replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolic degradation can be slowed. This can result in:
A longer drug half-life. wikipedia.org
Increased plasma drug concentrations. informaticsjournals.co.in
Potentially improved efficacy and safety profiles. portico.org
The metabolism of Ketorolac (B1673617), a non-steroidal anti-inflammatory drug (NSAID), primarily occurs in the liver through hydroxylation and conjugation. nih.govdrugbank.com The main phase I metabolites include hydroxylated forms, which are then subject to phase II glucuronidation. nih.gov The formation of these metabolites involves the cleavage of C-H bonds, a process that can be influenced by the kinetic isotope effect if the corresponding positions were deuterated. While studies on deuterated Ketorolac metabolites are not extensively published, the principles of KIE suggest that deuteration at the sites of hydroxylation could slow down its metabolism.
Deuterium Exchange Phenomena and Label Stability Considerations
When using deuterated compounds as internal standards in analytical studies or as therapeutic agents, the stability of the deuterium label is of paramount importance. Deuterium exchange refers to the process where a deuterium atom in a molecule is replaced by a protium atom from the surrounding environment, such as a solvent. acanthusresearch.com
The stability of a deuterium label depends on its position within the molecule. acanthusresearch.com Deuterium atoms attached to heteroatoms like oxygen or nitrogen are generally prone to rapid exchange with protons in aqueous solutions. acanthusresearch.com Similarly, deuterium atoms on a carbon adjacent to a carbonyl group can also be susceptible to exchange through keto-enol tautomerism. acanthusresearch.com
For a compound like 1-Keto Ketorolac-d5, the "d5" designation indicates that five hydrogen atoms have been replaced by deuterium. caymanchem.com These are typically located on the benzoyl ring. caymanchem.com Deuterium atoms on an aromatic ring are generally stable under physiological conditions and less likely to undergo back-exchange. However, the stability should always be empirically verified under the specific experimental conditions. acanthusresearch.com The use of techniques like hydrogen/deuterium exchange mass spectrometry (HDX-MS) can be employed to study such phenomena. nih.gov
Impact of Deuteration on Molecular Interactions in Analytical Systems
The substitution of hydrogen with deuterium can subtly alter the physical properties of a molecule, which can, in turn, affect its interactions within analytical systems like chromatography and mass spectrometry. acs.orgosti.gov
While deuterated and non-deuterated isotopologues are chemically very similar, slight differences in properties such as molecular volume, polarity, and van der Waals interactions can arise. wikipedia.orgacs.org These differences can sometimes lead to partial separation of the labeled and unlabeled compounds during chromatographic analysis, a phenomenon known as the "isotope effect in chromatography." This can manifest as slightly different retention times.
In mass spectrometry, deuterated compounds are intentionally used as internal standards for quantification. caymanchem.com The mass difference between the analyte and the deuterated internal standard allows for their distinct detection and quantification. It is crucial that the deuterated standard co-elutes with the analyte and exhibits similar ionization efficiency for accurate results.
The physical properties of Ketorolac and its deuterated analog are presented in the table below.
| Property | Ketorolac | Ketorolac-d5 |
| Molecular Formula | C15H13NO3 chemsrc.com | C15H8D5NO3 caymanchem.com |
| Molecular Weight | 255.27 g/mol chemsrc.com | 260.3 g/mol caymanchem.com |
| Melting Point | 160-161°C chemicalbook.com | Not available |
| Solubility | Slightly soluble in Chloroform and Methanol chemicalbook.com | Slightly soluble in Chloroform and Methanol caymanchem.com |
Quality Control and Reference Standard Development for 1 Keto Ketorolac D5
Development of Reference Materials for Pharmaceutical Impurity Profiling
The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of pharmaceutical development and manufacturing. Regulatory agencies require comprehensive impurity profiling to ensure the safety and quality of medications. researchgate.net 1-Keto Ketorolac (B1673617), also known as Ketorolac EP Impurity B, is a known impurity of Ketorolac. synzeal.com Its deuterated analogue, 1-Keto Ketorolac-d5, is specifically synthesized for use as an internal standard in analytical methods, particularly those employing mass spectrometry. aptochem.compharmaffiliates.com
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in bioanalysis and other quantitative analytical applications. aptochem.comkcasbio.com The key advantage of using a deuterated internal standard is its chemical and physical similarity to the analyte of interest (in this case, the non-deuterated 1-Keto Ketorolac impurity). scioninstruments.com This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. aptochem.com This co-elution and similar ionization response help to compensate for variability in the analytical process, such as matrix effects, extraction recovery, and injection volume, leading to more accurate and precise quantification of the impurity. aptochem.comkcasbio.comscioninstruments.com
The development of this compound as a reference material involves its synthesis and subsequent purification to a high degree of chemical and isotopic purity. pharmaffiliates.com Its structure and purity are then rigorously confirmed using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). lgcstandards.com
Adherence to Pharmacopeial Standards for Deuterated Impurities
Pharmacopeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), establish standards for the quality of pharmaceutical substances and finished products. synzeal.comjapsonline.com These standards include specifications for the identification and control of impurities. While specific monographs for every deuterated impurity may not exist, the principles outlined in pharmacopeias regarding reference standards and impurity control are applicable.
1-Keto Ketorolac is listed as Ketorolac EP Impurity B and Ketorolac USP Related Compound C. synzeal.com The use of its deuterated form, this compound, as an internal standard in methods designed to quantify this impurity must align with the general requirements for analytical procedures outlined in the pharmacopeias. These methods need to be validated to demonstrate their suitability for their intended purpose, which includes being specific, accurate, precise, and linear over the expected concentration range of the impurity. japsonline.comsciencescholar.us The European Medicines Agency (EMA) has noted that a vast majority of submitted bioanalytical method validations incorporate stable isotope-labeled internal standards, highlighting their importance in regulatory submissions. kcasbio.com
Use in Analytical Method Development and Validation (AMV) in Drug Manufacturing
Analytical Method Development and Validation (AMV) is a cornerstone of quality control in drug manufacturing. synzeal.com The use of this compound is integral to the development and validation of robust analytical methods for monitoring Ketorolac impurities. clearsynth.com
During method development, this compound is used to optimize the conditions for chromatographic separation and mass spectrometric detection of the corresponding non-deuterated impurity. aptochem.com Its predictable behavior helps in establishing a reliable analytical system. scioninstruments.com
In method validation, which is performed according to guidelines from the International Council for Harmonisation (ICH), this compound plays a crucial role in demonstrating the method's performance characteristics. japsonline.comsciencescholar.us These include:
Specificity: The ability of the method to distinguish and quantify the analyte in the presence of other components, including the API and other impurities. sciencescholar.usresearchgate.net
Accuracy: The closeness of the test results to the true value. sciencescholar.usresearchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. sciencescholar.usresearchgate.net
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. japsonline.comsciencescholar.us
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. sciencescholar.us
By incorporating this compound as an internal standard, the resulting analytical method becomes more robust and reliable, which is essential for routine quality control testing of Ketorolac batches during commercial production. synzeal.comkcasbio.com
Traceability of this compound to Certified Reference Materials
Traceability is a fundamental concept in analytical science, ensuring that the results of a measurement can be related to a recognized standard. esyd.gr For pharmaceutical reference standards, this often means traceability to primary standards from pharmacopeias (e.g., USP, EP) or to Certified Reference Materials (CRMs) produced by National Metrology Institutes or accredited reference material producers. esyd.grsigmaaldrich.com
CRMs are produced and certified in accordance with stringent international standards, such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comromerlabs.comriccachemical.com These standards ensure the material's homogeneity, stability, and the accuracy of its certified property values, along with a statement of uncertainty. romerlabs.comriccachemical.com
While this compound itself may be a commercially available reference material, its qualification for use in regulated environments often involves establishing its traceability to a certified standard. This can be achieved by using a CRM of the non-deuterated 1-Keto Ketorolac (Ketorolac EP Impurity B) to calibrate the analytical method in which the deuterated standard is used. synzeal.comaxios-research.com This ensures that the quantification of the impurity is accurate and linked to an internationally recognized reference. Pharmaceutical secondary standards, which are qualified as CRMs, offer a cost-effective and convenient alternative to preparing in-house working standards and provide traceability to primary pharmacopeial standards. sigmaaldrich.com
Future Research Directions and Translational Perspectives for 1 Keto Ketorolac D5
Advancements in Automated Analytical Platforms Utilizing Deuterated Standards
The integration of deuterated internal standards with automated analytical platforms, particularly those based on mass spectrometry (MS), has revolutionized quantitative analysis. amerigoscientific.comclearsynth.com The core advantage of using a deuterated standard like 1-Keto Ketorolac-d5 is its near-identical chemical and physical properties to the non-labeled analyte, 1-Keto Ketorolac (B1673617). clearsynth.com This similarity ensures that both compounds behave almost identically during sample preparation, extraction, and chromatographic separation, while being distinguishable by their mass-to-charge ratio in the mass spectrometer. snnu.edu.cn This co-elution behavior is critical for correcting variations that can arise from sample matrix effects, where other molecules in a complex sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. metwarebio.comwisc.edu
Future advancements in this area are focused on enhancing throughput, sensitivity, and the degree of automation. Robotic systems for sample preparation are becoming more sophisticated, minimizing human error and increasing the reproducibility of assays. chemrxiv.org When coupled with advanced liquid chromatography-mass spectrometry (LC-MS) systems, these automated platforms can analyze large batches of samples with minimal user intervention. The development of more sensitive mass spectrometers, such as triple quadrupole (QqQ) MS, allows for the detection and quantification of analytes at ever-lower concentrations, which is crucial for impurity analysis where acceptable limits are often very low. biophysics-reports.org
Furthermore, software for automated data processing and analysis is becoming more intelligent. beilstein-journals.orgresearchgate.net These programs can automatically identify peaks, perform integration, and calculate concentrations based on the response ratio of the analyte to the deuterated internal standard. This not only speeds up data analysis but also reduces the potential for subjective error. For a compound like this compound, these advancements mean that its use as an internal standard will enable more reliable and high-throughput quality control in pharmaceutical manufacturing. acs.org
Table 1: Key Advancements in Automated Analytical Platforms
| Advancement | Impact on Analysis with Deuterated Standards | Key Benefits |
|---|---|---|
| Robotic Sample Preparation | Ensures precise and consistent addition of standards like this compound to every sample. | Increased throughput, reduced human error, improved reproducibility. |
| Advanced LC-MS/MS Systems | Provides higher sensitivity and specificity for distinguishing between the analyte and the deuterated standard. | Lower limits of detection (LOD) and quantification (LOQ), greater accuracy. |
| Intelligent Data Analysis Software | Automates peak integration and concentration calculations based on analyte-to-standard ratios. | Faster data turnaround, reduced manual data review, enhanced data integrity. |
| High-Throughput Screening (HTS) Integration | Enables the use of deuterated standards in large-scale screening campaigns for drug discovery and development. | Facilitates rapid quantitative assessment of metabolic stability and impurity profiling. |
Novel Deuteration Methodologies for Complex Metabolites
The synthesis of deuterated standards is a critical step that dictates their availability and cost. While this compound is a relatively specific molecule, the principles of its synthesis are part of a broader field of deuteration chemistry that is rapidly advancing. Traditional methods for deuterium (B1214612) incorporation often involve multi-step syntheses or harsh reaction conditions. thieme-connect.de However, recent innovations are providing more efficient, selective, and environmentally friendly ways to produce complex deuterated molecules.
One of the most significant areas of advancement is in transition metal-catalyzed C-H activation . acs.orgchemrxiv.orgacs.orgnih.gov This approach allows for the direct replacement of hydrogen atoms with deuterium on a complex molecular scaffold, often with high regioselectivity. Catalysts based on palladium, ruthenium, and iridium have shown remarkable efficacy in this regard, using readily available and inexpensive deuterium sources like deuterium oxide (D₂O). xmu.edu.cnsnnu.edu.cnthieme-connect.dersc.org These methods can simplify the synthesis of deuterated compounds, making them more accessible for a wider range of applications.
Photocatalytic and electrocatalytic methods are also emerging as powerful tools for deuteration. xmu.edu.cnresearchgate.netrsc.orgrsc.org These techniques use light or electricity to drive the deuteration reaction, often under very mild conditions. This is particularly advantageous for complex and sensitive molecules that might not tolerate the conditions of traditional chemical synthesis. As these technologies mature, they will likely be applied to the synthesis of a broader array of deuterated metabolites and their impurities.
Chemoenzymatic strategies represent another exciting frontier. wisc.edursc.orgresearchgate.netnih.govrsc.org By combining the selectivity of enzymes with the versatility of chemical synthesis, researchers can achieve highly specific deuteration patterns that would be difficult to obtain through purely chemical means. Enzymes can operate directly on free amino acids and other complex biomolecules, avoiding the need for protective chemical groups and streamlining the synthetic process. wisc.edu
Table 2: Comparison of Novel Deuteration Methodologies
| Methodology | Principle | Advantages | Potential Application for Complex Metabolites |
|---|---|---|---|
| Transition Metal-Catalyzed C-H Activation | Direct replacement of C-H bonds with C-D bonds using a metal catalyst. acs.orgacs.orgnih.gov | High efficiency, regioselectivity, use of inexpensive deuterium sources. thieme-connect.de | Late-stage deuteration of drug candidates and their metabolites. |
| Photocatalysis/Electrocatalysis | Use of light or electricity to drive the deuteration reaction. xmu.edu.cnresearchgate.netrsc.org | Mild reaction conditions, high functional group tolerance. rsc.org | Synthesis of deuterated standards for light or electrochemically sensitive molecules. |
| Chemoenzymatic Synthesis | Combination of chemical synthesis with highly selective enzymatic reactions. wisc.edursc.orgresearchgate.net | Unparalleled site- and stereo-selectivity, operates on complex biomolecules. nih.gov | Production of specifically labeled metabolites for flux analysis and mechanistic studies. |
Expanding Applications of Isotope-Labeled Standards in Emerging Research Fields
The utility of deuterated standards like this compound extends far beyond the quality control of pharmaceuticals. The fundamental principles of using stable isotope dilution for accurate quantification are being applied to an ever-expanding range of research fields. amerigoscientific.comclearsynth.com
In metabolomics and lipidomics , which involve the large-scale study of small molecules in biological systems, deuterated standards are essential for obtaining accurate quantitative data. acs.orgmetabolomicscentre.caprotocols.ionumberanalytics.com By spiking samples with a cocktail of deuterated standards representing different classes of metabolites or lipids, researchers can correct for analytical variability and obtain a true picture of the metabolic state of a cell or organism. protocols.io This is crucial for discovering biomarkers for diseases and for understanding the complex interplay of metabolic pathways. numberanalytics.comnih.gov
Systems biology , which aims to understand the complex interactions within biological systems, also relies heavily on quantitative data. Stable isotope labeling, often using precursors like D₂O, allows researchers to trace the flow of atoms through metabolic networks, a technique known as metabolic flux analysis. nih.govnih.govresearchgate.net This provides a dynamic view of cellular metabolism that is not possible with simple concentration measurements.
The applications are also growing in environmental science and forensics . wiseguyreports.comencyclopedia.pubscielo.br Deuterated standards are used to accurately quantify pollutants in environmental samples, such as water and soil, and to trace their origins. amerigoscientific.com In forensic toxicology, these standards are critical for the accurate quantification of drugs of abuse and their metabolites in biological samples. encyclopedia.pub
Finally, the role of deuterated standards in clinical diagnostics is becoming increasingly prominent. ukisotope.comclearsynthdeutero.comnih.gov They are used to develop highly accurate quantitative assays for disease biomarkers, hormones, and therapeutic drugs in patient samples. This enables more precise patient monitoring and personalized medicine. As analytical instrumentation continues to improve in sensitivity and accessibility, the use of deuterated standards is expected to become even more widespread in clinical laboratories. nih.gov
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for distinguishing 1-Keto Ketorolac-d5 from its non-deuterated analog in pharmacokinetic studies?
- Methodology : Use reversed-phase HPLC with a C18 column (5 µm, 4.6 mm × 25 cm) and UV detection at 313 nm. The mobile phase should include a gradient of acetonitrile and phosphate buffer (pH 2.5). Validate resolution using the relative retention times (e.g., 0.89 for this compound vs. 1.0 for Ketorolac) and ensure a resolution (R) ≥1.5 . Isotopic purity can be confirmed via high-resolution mass spectrometry (HRMS) and deuterium nuclear magnetic resonance (²H-NMR) .
Q. How is this compound synthesized, and what steps ensure isotopic integrity during production?
- Methodology : Deuterium incorporation is achieved via acid-catalyzed exchange reactions or selective reduction of ketone precursors using deuterated reagents (e.g., D₂O or deuterated reducing agents). Characterization requires isotopic purity validation using LC-MS/MS and ¹H/²H NMR to confirm >98% deuterium incorporation at specified positions .
Q. What criteria define the acceptable impurity limits for this compound in reference standards?
- Methodology : Follow USP guidelines: ≤0.1% for structural analogs (e.g., 1-hydroxy Ketorolac), ≤0.5% for other impurities, and total impurities ≤1.0%. Use relative response factors (RRF) in HPLC for quantification (e.g., RRF = 0.52 for 1-Keto analog) .
Advanced Research Questions
Q. How do deuterium isotope effects (DIEs) influence the stability and metabolic profiling of this compound in vivo?
- Methodology : Conduct comparative stability studies under physiological conditions (pH 7.4, 37°C) using deuterated vs. non-deuterated analogs. Monitor degradation via LC-MS and calculate kinetic isotope effects (KIE) for hydrolysis or oxidation pathways. Use radiolabeled tracers to track metabolite formation in hepatic microsomal assays .
Q. What experimental designs resolve discrepancies in reported pharmacokinetic (PK) parameters when using this compound as an internal standard?
- Methodology : Perform cross-validation using multiple ionization techniques (e.g., ESI vs. APCI in LC-MS) to assess matrix effects. Apply statistical tools like Bland-Altman plots to evaluate bias between methods. Include a "surrogate matrix" approach to minimize endogenous interference in plasma/serum samples .
Q. How can this compound be utilized in tracer studies to investigate drug-drug interactions (DDIs) involving Ketorolac?
- Methodology : Co-administer this compound with inhibitors/inducers of CYP2C9 or UGT enzymes. Use stable isotope dilution analysis (SIDA) to quantify parent drug and metabolites. Apply physiologically based pharmacokinetic (PBPK) modeling to predict DDIs .
Q. What mathematical models best describe the release kinetics of Ketorolac analogs from nanostructured carriers, and how does deuteration affect these profiles?
- Methodology : Use Ritger-Peppas (for diffusion-controlled release) and Weibull models (for heterogeneous systems) to fit dissolution data. Compare release rates of deuterated vs. non-deuterated analogs in mesoporous silica nanoparticles (e.g., LP-SBA-15) via UV-Vis spectroscopy .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the chromatographic resolution of this compound in complex biological matrices?
- Methodology :
- Step 1 : Replicate conditions from conflicting studies (e.g., column temperature, mobile phase composition).
- Step 2 : Introduce a resolution solution containing known impurities to benchmark separation efficiency.
- Step 3 : Optimize gradient elution parameters (e.g., acetonitrile concentration, flow rate) to achieve baseline separation. Validate using system suitability tests (SST) per USP guidelines .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
